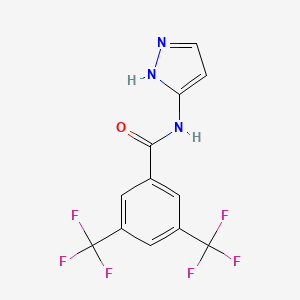![molecular formula C21H16N2O2 B7547948 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide, also known as PP2A inhibitor, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the protein phosphatase 2A (PP2A), which is a key regulator of many cellular processes.
Mecanismo De Acción
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide inhibits 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide by binding to the catalytic subunit of the enzyme. This binding prevents the dephosphorylation of many cellular proteins, leading to the accumulation of phosphorylated proteins and the disruption of cellular processes. The inhibition of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide by 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to activate the MAPK/ERK and PI3K/Akt signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide by 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, the inhibition of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide leads to the accumulation of phosphorylated proteins, which disrupts cellular processes and leads to cell cycle arrest and apoptosis. In animal models of neurodegenerative diseases, 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have neuroprotective effects, possibly due to the activation of the MAPK/ERK and PI3K/Akt signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in lab experiments include its potent inhibitory effect on 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide, which allows for the study of various cellular processes that are regulated by 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide. Additionally, 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have anticancer and neuroprotective effects, which makes it a promising candidate for the development of new cancer therapies and neuroprotective drugs. The limitations of using 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are many future directions for the study of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide. One direction is the development of new cancer therapies that target 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide using 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide or other 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide inhibitors. Another direction is the study of the neuroprotective effects of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide and to investigate its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide involves a multi-step process. The first step involves the reaction of 2-bromoacetophenone with sodium hydride to form 2-acetophenone. The second step involves the reaction of 2-acetophenone with 2-pyridineacetylene in the presence of a palladium catalyst to form 3-(2-pyridin-2-ylethynyl)acetophenone. The final step involves the reaction of 3-(2-pyridin-2-ylethynyl)acetophenone with phenoxyacetic acid in the presence of a coupling agent to form 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been extensively studied in scientific research due to its potent inhibitory effect on 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide. 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide is involved in many cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis. The inhibition of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide by 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have anticancer effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-21(16-25-20-10-2-1-3-11-20)23-19-9-6-7-17(15-19)12-13-18-8-4-5-14-22-18/h1-11,14-15H,16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBBWDGERFWLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)


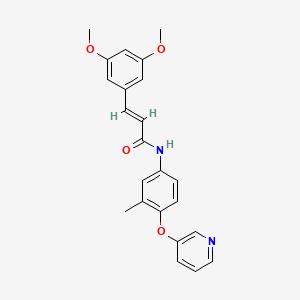

![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
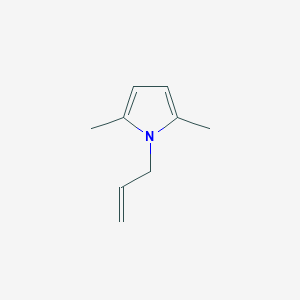
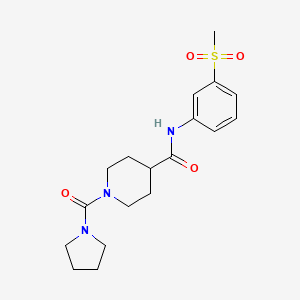
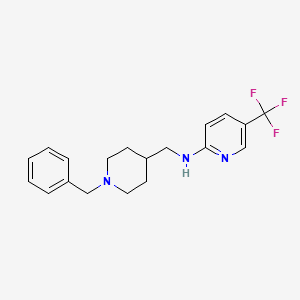
![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)
